molecular formula C4H4BrN3 B041547 2-Amino-3-bromopyrazine CAS No. 21943-12-4

2-Amino-3-bromopyrazine

Cat. No. B041547
CAS RN: 21943-12-4
M. Wt: 174 g/mol
InChI Key: BFEUGUAUYFATRV-UHFFFAOYSA-N
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Description

2-Amino-3-bromopyrazine is a chemical compound with the CAS Number: 21943-12-4. It has a molecular weight of 174 and its IUPAC name is 3-bromo-2-pyrazinamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

2-Amino-3-bromopyrazine can be synthesized using palladium-catalyzed cross-coupling with pyridylboronic acids, leading to pyrazinylpyridines .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromopyrazine is represented by the formula C4H4BrN3 . The InChI Code for this compound is 1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H, (H2,6,8) .


Chemical Reactions Analysis

2-Amino-3-bromopyrazine can be used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids, leading to pyrazinylpyridines .


Physical And Chemical Properties Analysis

2-Amino-3-bromopyrazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Palladium-Catalyzed Sonogashira Coupling

2-Amino-3-bromopyrazine: is utilized in the Sonogashira coupling reaction , which is a palladium-catalyzed process used to create carbon-carbon bonds between terminal alkynes and aryl halides . This reaction is pivotal in synthesizing substituted alkynes, conjugated alkynes, and is also instrumental in the production of pharmaceuticals, pesticides, and nanomolecular devices .

Synthesis of Heterobiaryls

The compound serves as a starting material for synthesizing various heterobiaryls. These are compounds consisting of two different aromatic rings which may have applications in pharmaceuticals and materials science. For instance, twofold couplings with arylene diboronic acid derivatives have been demonstrated to yield amino-substituted tri- and tetraarylene systems .

Pharmaceutical Intermediates

2-Amino-3-bromopyrazine: is a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are found in many vital medications, and its functionalized forms are applied in the development of new drugs .

Photovoltaic Devices

Functionalized pyrazines, including those derived from 2-amino-3-bromopyrazine, are being explored for use in photovoltaic devices. These compounds can serve as organic semiconductors or components of solar cells .

Catalysts and Ligands for Catalysis

Derivatives of 2-amino-3-bromopyrazine are used as ligands in catalysis, which can enhance the efficiency of chemical reactions. They are also being studied for their potential as effective catalysts themselves .

Selective Metal Extractants

The compound has applications as a selective extractant for f-block metals. This is particularly useful in the field of inorganic chemistry and materials science, where the selective separation of metals is crucial .

Safety and Hazards

The safety information for 2-Amino-3-bromopyrazine indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUGUAUYFATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563422
Record name 3-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromopyrazine

CAS RN

21943-12-4
Record name 3-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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